

Application Notes and Protocols: Preparing N-Feruloyloctopamine for In Vivo Animal Studies

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Compound of Interest

Compound Name: *N-Feruloyloctopamine*

Cat. No.: *B123784*

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Introduction

N-Feruloyloctopamine, a phenolic amide naturally found in plants such as garlic skin, eggplant, and bell peppers, has garnered significant interest in biomedical research.^{[1][2][3]} It is recognized for its antioxidant properties and, more notably, its potential as an anti-cancer agent.^{[1][2][4]} Studies have demonstrated its ability to inhibit the proliferation and invasion of tumor cells and to induce apoptosis, making it a promising candidate for further investigation in preclinical animal models.^{[1][2][4]} Its mechanism of action involves the modulation of key cellular signaling pathways, including PI3K/Akt and p38 MAPK.^{[1][2]}

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the preparation and administration of **N-Feruloyloctopamine** for in vivo animal studies. It covers synthesis, formulation, and methodologies for key preclinical experiments.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is essential for its preparation and use in experimental settings.

Data Presentation

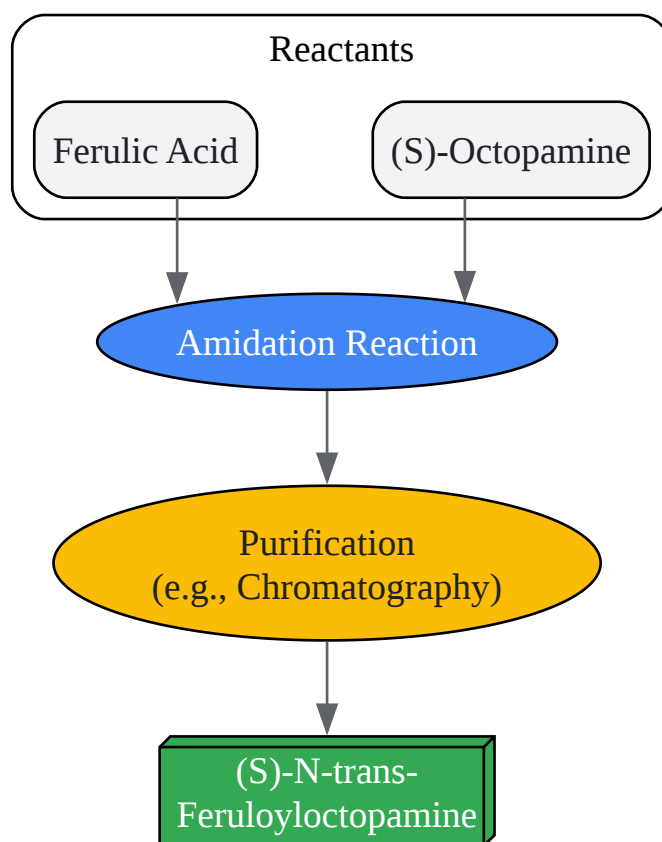
The key physicochemical properties of **N-Feruloyloctopamine** are summarized below.

Table 1: Physicochemical Properties of N-trans-Feruloyloctopamine

Property	Value	Source
IUPAC Name	(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide	[5]
Molecular Formula	C ₁₈ H ₁₉ NO ₅	[5][6]
Molecular Weight	329.3 g/mol	[5]
CAS Number	66648-44-0	[1][5]
Appearance	Solid	[5]
Melting Point	164 - 165 °C	[5]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[7] Low aqueous solubility.[3]	FooDB[3]

Synthesis

N-Feruloyloctopamine can be chemically synthesized. A common method involves the amidation reaction between (S)-octopamine and ferulic acid.[8] This process allows for the production of a specific stereoisomer, (S)-N-trans-feruloyloctopamine, which has shown potent anti-cancer activity.[8]



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Caption: Synthesis workflow for **N-Feruloyloctopamine**.

Biological Activity and Mechanism of Action

In vitro studies have provided insight into the bioactivity of **N-Feruloyloctopamine**, particularly in the context of hepatocellular carcinoma (HCC).

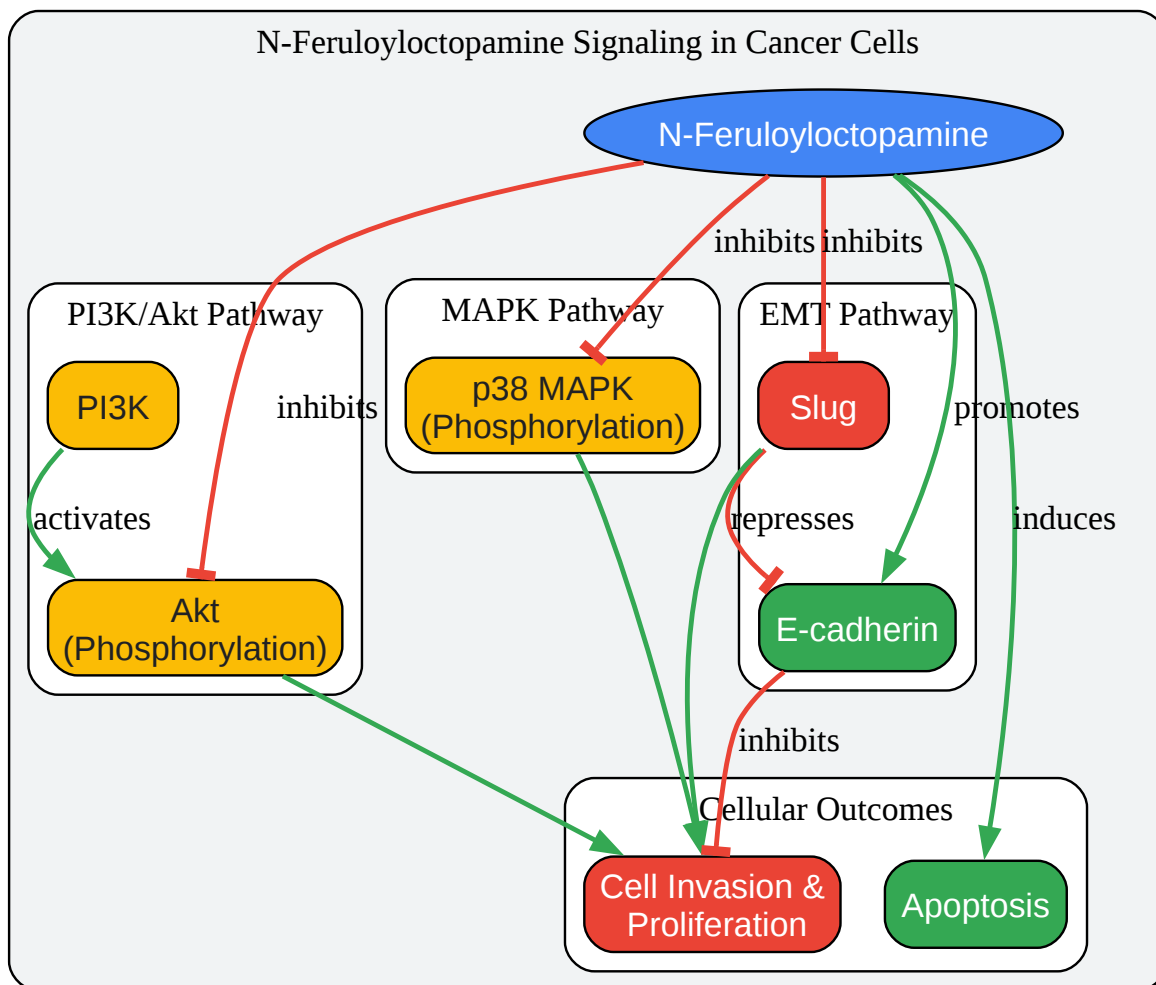
Data Presentation

Table 2: In Vitro Anti-proliferative Activity of **N-Feruloyloctopamine**

Cell Line	Cancer Type	48h IC ₅₀	Source
Huh7	Hepatocellular Carcinoma	1.99 mM	[1]
HCCLM3	Hepatocellular Carcinoma	2.27 mM	[1]

Signaling Pathways

N-Feruloyloctopamine exerts its anti-tumor effects by modulating multiple signaling pathways. It has been shown to significantly decrease the phosphorylation of Akt and p38 MAPK.[\[1\]](#)[\[2\]](#)[\[7\]](#) This action, combined with the upregulation of E-cadherin and downregulation of the transcription factor Slug, suggests an inhibition of the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer invasion and metastasis.[\[1\]](#)[\[2\]](#) Furthermore, it can induce apoptosis through the modulation of genes such as BBC3, DDIT3, and CDKN1A.[\[4\]](#)



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Caption: **N-Feruloyloctopamine's** impact on key signaling pathways.

Protocols for In Vivo Studies

The following protocols provide a framework for preparing and administering **N-Feruloyloctopamine** in animal models. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).^{[9][10]}

Protocol: Preparation of N-Feruloyloctopamine for Oral Administration

Due to its low water solubility, **N-Feruloyloctopamine** requires a vehicle for in vivo administration. Formulations should be prepared fresh daily and protected from light.^[1]

Objective: To prepare a homogenous and stable formulation of **N-Feruloyloctopamine** suitable for oral gavage in mice or rats.

Materials:

- **N-Feruloyloctopamine** powder
- Dimethyl sulfoxide (DMSO)
- PEG400 (Polyethylene glycol 400)
- Tween 80
- Sterile Saline (0.9% NaCl) or Water for Injection
- Sterile, light-protected tubes
- Vortex mixer and/or sonicator

Table 3: Example Vehicle Formulations for In Vivo Administration

Formulation	Composition (v/v/v)	Notes
1. DMSO/PEG/Saline	5-10% DMSO + 30-40% PEG400 + 50-65% Saline	Common for compounds with poor solubility. Adjust ratios as needed.
2. DMSO/Tween/Saline	5-10% DMSO + 5-10% Tween 80 + 80-90% Saline	Tween 80 acts as a surfactant to improve stability.
3. Corn Oil	100% Corn Oil	Suitable for lipophilic compounds. May require gentle warming to dissolve.

Procedure:

- **Calculate Required Amount:** Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (e.g., 10 mL/kg). Prepare a slight excess (~10-20%) to account for losses.
- **Initial Dissolution:** Weigh the required amount of **N-Feruloyloctopamine** and place it in a sterile tube. Add the specified volume of DMSO.
- **Vortex/Sonicate:** Vortex the mixture vigorously until the compound is completely dissolved, resulting in a clear stock solution. Gentle sonication can be used if necessary.
- **Add Co-solvents:** Sequentially add the other vehicle components (e.g., PEG400, Tween 80) to the DMSO stock solution. Vortex thoroughly after each addition to ensure the solution remains homogenous.
- **Final Dilution:** Slowly add the aqueous component (e.g., sterile saline) dropwise while continuously vortexing. This step is critical to prevent precipitation of the compound.
- **Final Inspection:** The final formulation should be a clear solution or a uniform, fine suspension. Visually inspect for any precipitation or phase separation before administration.
- **Storage:** Use the formulation immediately. If temporary storage is required, keep it at room temperature, protected from light, for no more than a few hours. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is possible, but working solutions for in vivo use should always be freshly prepared.^[1]

Protocol: Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of **N-Feruloyloctopamine** that can be administered without causing unacceptable toxicity or mortality in the animal model. This is a crucial first step before efficacy studies.

Procedure:

- **Animal Acclimation:** Acclimate animals (e.g., 6-8 week old mice) to the facility for at least one week.

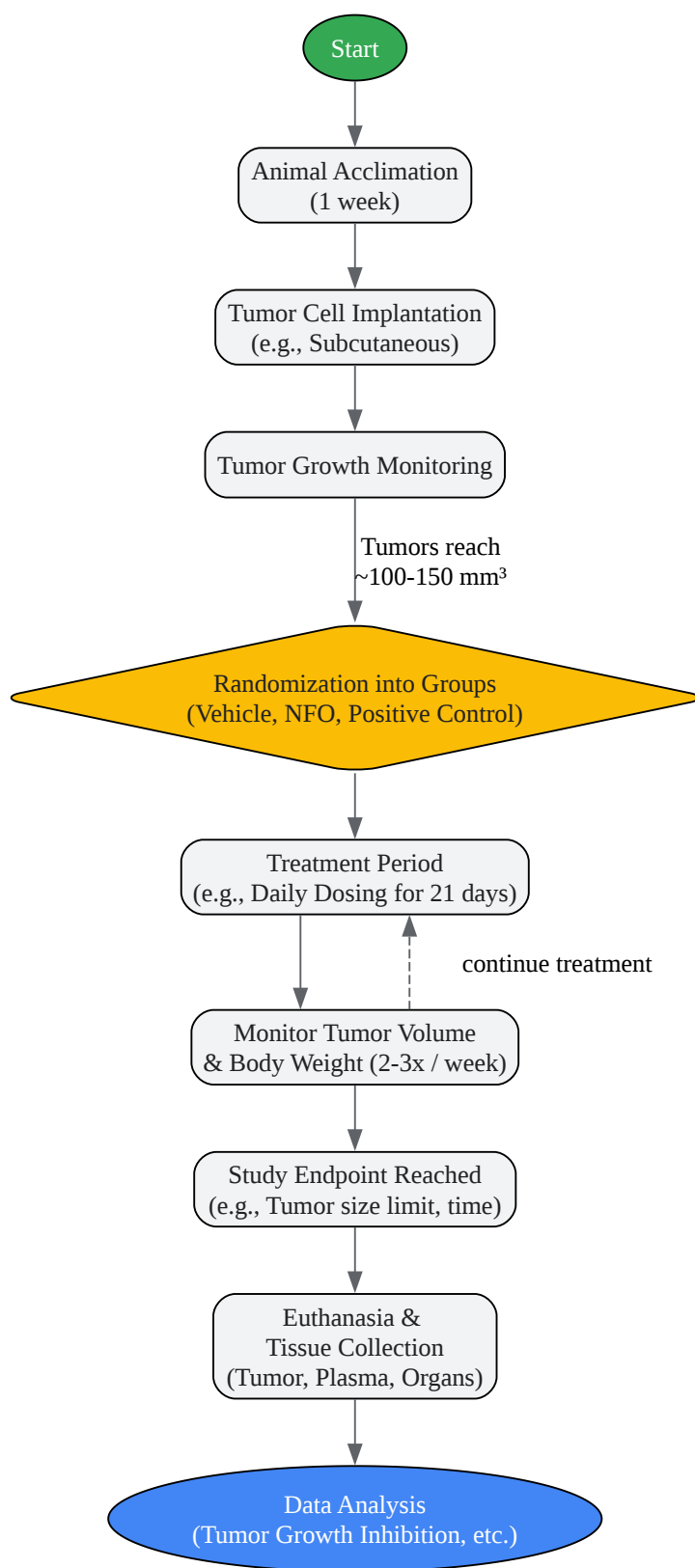
- **Group Allocation:** Assign animals to groups (n=3-5 per group), including a vehicle control group.
- **Dose Selection:** Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 200 mg/kg). The dose range should be selected based on in vitro data and any available literature on similar compounds.
- **Administration:** Administer the prepared formulation via the intended route (e.g., oral gavage) according to the planned study schedule (e.g., once daily for 5 days).
- **Monitoring:** Observe animals daily for clinical signs of toxicity, including changes in behavior, posture, activity, and appearance.
- **Data Collection:** Record body weight daily. Any mortality should be recorded immediately.
- **Endpoint:** The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight or significant clinical signs of toxicity.

Table 4: Example Data Collection Template for MTD Study

Group	Dose (mg/kg)	Animal ID	Day 1 Weight (g)	Day 2 Weight (g)	Day 3 Weight (g)	Clinical Signs	Status
1 (Vehicle)	0	101					
2	25	201					
3	50	301					

Protocol: General Workflow for an In Vivo Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of **N-Feruloyloctopamine** in a xenograft mouse model.



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Caption: Experimental workflow for an in vivo efficacy study.

Protocol: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of **N-Feruloyloctopamine** after administration.

Procedure:

- **Animal Preparation:** Use cannulated animals if possible for serial blood sampling, or satellite groups for terminal sampling.
- **Administration:** Administer a single dose of the **N-Feruloyloctopamine** formulation via the chosen route (e.g., oral gavage and intravenous for bioavailability).
- **Blood Sampling:** Collect blood samples (e.g., 20-30 μ L) into anticoagulant-coated tubes at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
- **Plasma Processing:** Centrifuge the blood samples to separate plasma.
- **Sample Storage:** Store plasma samples at -80°C until analysis.
- **Bioanalysis:** Quantify the concentration of **N-Feruloyloctopamine** in plasma using a validated analytical method, such as LC-MS/MS.
- **Data Analysis:** Plot plasma concentration versus time and calculate key pharmacokinetic parameters.

Table 5: Key Pharmacokinetic Parameters (Template for Results)

Parameter	Description	Oral Route	IV Route
C_{\max} (ng/mL)	Maximum observed plasma concentration		
T_{\max} (h)	Time to reach C_{\max}		
AUC_{0-t} (ng·h/mL)	Area under the curve from time 0 to last measurement		
$t_{1/2}$ (h)	Elimination half-life		
F (%)	Bioavailability (calculated as $[AUC_{\text{Oral}}/AUC_{\text{iv}}] \times [Dose_{\text{iv}}/Dose_{\text{oral}}]$)	N/A	

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